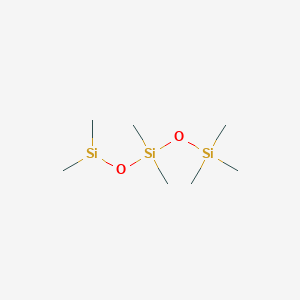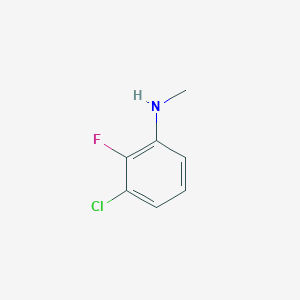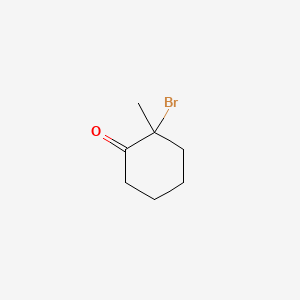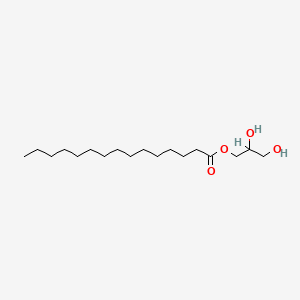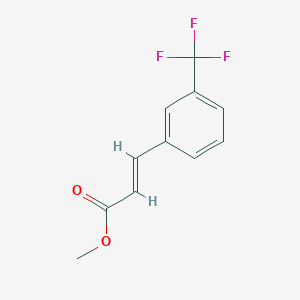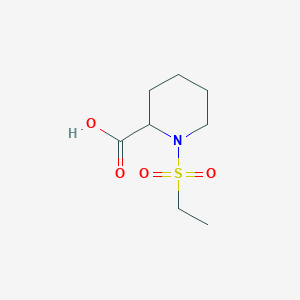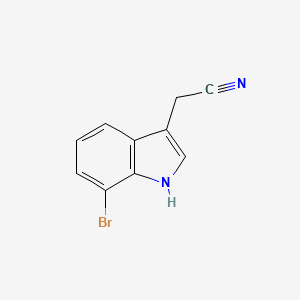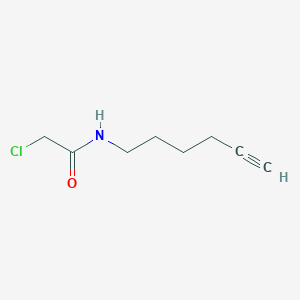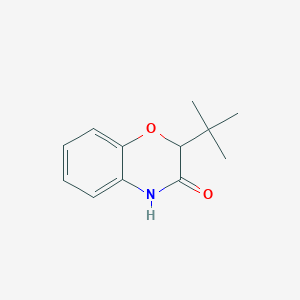
2-tert-Butyl-2H-1,4-bezoxazin-3(4H)-on
説明
2-tert-Butyl-2H-1,4-bezoxazin-3(4H)-on, commonly known as TBO, is a heterocyclic compound with a molecular formula of C11H13NO2. It is a white crystalline solid that is soluble in water and commonly used in scientific research applications. TBO has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of TBO involves the reaction of the compound with ROS, resulting in the formation of a fluorescent product. The reaction occurs through a process known as oxidation, where TBO is oxidized by ROS to form a highly fluorescent compound. The fluorescence emission is directly proportional to the amount of ROS present in the sample, allowing for the quantification of ROS levels.
Biochemical and Physiological Effects:
TBO has been found to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis and preventing the development of cancer. TBO has been shown to induce apoptosis in cancer cells by increasing the levels of ROS, leading to oxidative stress and cell death.
実験室実験の利点と制限
One of the main advantages of using TBO in lab experiments is its high sensitivity and selectivity for ROS detection. TBO is able to detect low levels of ROS in biological samples with high accuracy, making it a valuable tool for studying various biological processes. However, one limitation of using TBO is its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is required to minimize the potential toxic effects of TBO on cells.
将来の方向性
There are several future directions for the use of TBO in scientific research. One potential application is the development of TBO-based biosensors for the detection of ROS in vivo. This could have important implications for the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the use of TBO in combination with other fluorescent probes for the simultaneous detection of multiple biomolecules in biological samples. This could provide valuable insights into the complex interactions between different biomolecules in various biological processes.
科学的研究の応用
TBO has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a key role in various biological processes, including cell signaling, apoptosis, and inflammation. TBO is able to detect ROS by undergoing a chemical reaction that results in the emission of fluorescence, allowing researchers to visualize and quantify the levels of ROS in biological samples.
特性
IUPAC Name |
2-tert-butyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)10-11(14)13-8-6-4-5-7-9(8)15-10/h4-7,10H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVSMRWTSJNUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,10bR)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3417273.png)
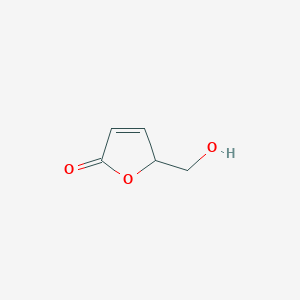
![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)
